4-Bromo-2-isobutylisoindolin-1-one
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Overview
Description
4-Bromo-2-isobutylisoindolin-1-one is a chemical compound with the molecular formula C₁₂H₁₄BrNO and a molecular weight of 268.15 g/mol . It is a derivative of isoindoline, a heterocyclic compound that is significant in various chemical and pharmaceutical applications. The compound is characterized by the presence of a bromine atom at the 4th position and an isobutyl group at the 2nd position on the isoindoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-isobutylisoindolin-1-one typically involves the bromination of 2-isobutylisoindolin-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-isobutylisoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindoline-1,3-dione derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of 4-azido-2-isobutylisoindolin-1-one, 4-thiocyanato-2-isobutylisoindolin-1-one, etc.
Oxidation: Formation of 4-bromo-2-isobutylisoindoline-1,3-dione.
Reduction: Formation of 4-bromo-2-isobutylisoindolin-1-ol.
Scientific Research Applications
4-Bromo-2-isobutylisoindolin-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-2-isobutylisoindolin-1-one is primarily based on its ability to interact with specific molecular targets. The bromine atom and the isobutyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Isobutylisoindolin-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chloro-2-isobutylisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
4-Bromo-2-methylisoindolin-1-one: Similar structure but with a methyl group instead of an isobutyl group, affecting its steric and electronic properties.
Uniqueness
4-Bromo-2-isobutylisoindolin-1-one is unique due to the presence of both the bromine atom and the isobutyl group, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14BrNO |
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Molecular Weight |
268.15 g/mol |
IUPAC Name |
4-bromo-2-(2-methylpropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C12H14BrNO/c1-8(2)6-14-7-10-9(12(14)15)4-3-5-11(10)13/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
ODDYUALXHFKFNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC2=C(C1=O)C=CC=C2Br |
Origin of Product |
United States |
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